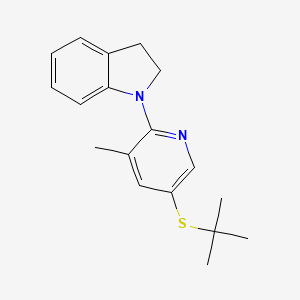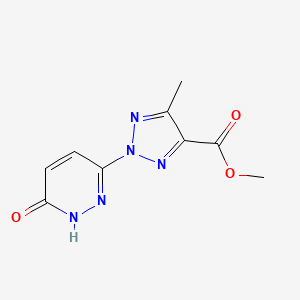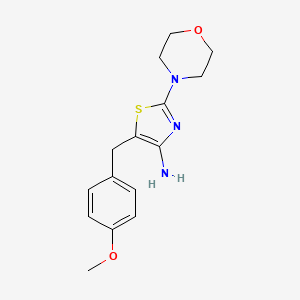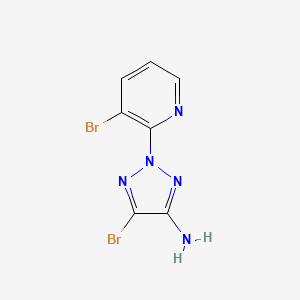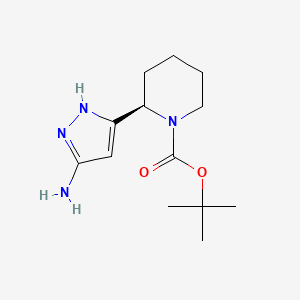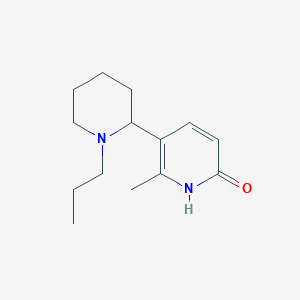
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a methyl group at the sixth position and a propylpiperidinyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through a multi-step process:
Formation of the Pyridinone Core: The initial step involves the synthesis of the pyridinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution at the Sixth Position:
Introduction of the Propylpiperidinyl Group: The final step involves the substitution at the fifth position with the propylpiperidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinone core or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridinone derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may interact with neurotransmitter receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel function, altering cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with an ethyl group instead of a propyl group.
6-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group.
6-Methyl-5-(1-butylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The propyl group at the piperidine ring may influence its binding affinity and selectivity towards specific molecular targets.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
6-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |
Clé InChI |
RCTAUVJHXNKDLA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCCC1C2=C(NC(=O)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






